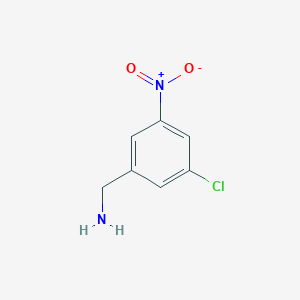

3-Chloro-5-nitrobenzylamine

Description

Contextualization within Nitrobenzylamine Chemistry Research

Nitrobenzylamines are a class of organic compounds characterized by a benzylamine (B48309) structure that is substituted with one or more nitro groups. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the aromatic ring and the amino group. Research in this area often focuses on the synthesis of these compounds and their use as intermediates in the production of a wide array of other chemicals.

The position of the nitro group on the benzene (B151609) ring gives rise to different isomers (ortho, meta, and para), each with distinct properties and applications. For instance, 2-nitrobenzylamine and its derivatives are known for their use as photolabile protecting groups in synthetic chemistry, allowing for the controlled release of other molecules upon exposure to light. organic-chemistry.org In contrast, 4-nitrobenzylamine (B181301) hydrochloride has been utilized in the chemical modification of materials like graphite (B72142) powder and in the synthesis of other organic compounds. sigmaaldrich.com 3-Nitrobenzylamine hydrochloride, the isomer most closely related to the subject of this article, serves as a crucial intermediate in various synthetic pathways, including the preparation of azo-bond-containing peptides and acetamide (B32628) derivatives.

Significance of Halogenation and Nitration Patterns in Benzylamine Scaffolds

The introduction of halogen atoms (halogenation) and nitro groups (nitration) onto a benzylamine scaffold are fundamental transformations in organic synthesis that impart specific electronic and steric properties to the molecule. These modifications are critical for tuning the reactivity and biological activity of the resulting compounds.

Halogenation, the process of introducing one or more halogen atoms, is a versatile tool in synthetic chemistry. researchgate.net The resulting carbon-halogen bond can serve as a reactive site for further functionalization through various coupling reactions. researchgate.net The position of the halogen atom on the aromatic ring is crucial and can be directed by the other substituents present. grafiati.com

Nitration, the introduction of a nitro group, is a classic example of an electrophilic aromatic substitution reaction. science.gov The nitro group is a strong deactivating and meta-directing group, meaning it reduces the reactivity of the benzene ring towards further electrophilic substitution and directs incoming groups to the positions meta to it. This directing effect is a key principle in the strategic synthesis of multi-substituted aromatic compounds. The presence of both a halogen and a nitro group, as in 3-Chloro-5-nitrobenzylamine, creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations.

Historical Development of Research on Related Substituted Benzylamines

The study of substituted benzylamines has a rich history, dating back to the foundational work in organic chemistry. The development of synthetic methods to introduce various functional groups onto the benzylamine framework has been a continuous area of research. Early investigations focused on understanding the fundamental reactivity of these compounds and developing reliable synthetic routes.

Over time, research has expanded to explore the diverse applications of substituted benzylamines. For example, they have been investigated for their potential as inhibitors of enzymes like monoamine oxidase, which has implications for the development of new therapeutic agents. tandfonline.com The benzylamine moiety is recognized as a key structural feature in many biologically active compounds. tandfonline.com Furthermore, substituted benzylamines have been utilized in the development of inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is relevant to cancer research. mdpi.com The historical progression of this research highlights a continuous effort to synthesize novel substituted benzylamines and to explore their potential in medicinal chemistry and materials science. researchgate.net

Overview of Key Research Domains for this compound

Due to its specific substitution pattern, this compound is a valuable intermediate in several key research areas. Its structure allows for selective chemical modifications at different positions, making it a versatile building block for the synthesis of more complex molecules with desired properties.

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. The amino group can be readily acylated or can participate in condensation reactions to form various ring systems. For example, related nitrobenzylamine derivatives have been used in the synthesis of benzodiazepine-3-ones, a class of compounds with significant interest in medicinal chemistry. researchgate.net

Furthermore, the nitro group can be reduced to an amino group, providing a route to 3,5-disubstituted aniline (B41778) derivatives. These anilines are themselves important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of the chloro group offers an additional site for modification, for instance, through nucleophilic aromatic substitution reactions under specific conditions. The synthesis of 3-chloro-5-nitro-aniline from 1-chloro-3,5-dinitrobenzene (B1328920) is a documented related transformation. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN2O2 |

|---|---|

Molecular Weight |

186.59 g/mol |

IUPAC Name |

(3-chloro-5-nitrophenyl)methanamine |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2 |

InChI Key |

IEGKBYAFMYXIQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 5 Nitrobenzylamine and Its Precursors

Strategies for Regioselective Introduction of Chloro and Nitro Moieties

The deliberate placement of chloro and nitro groups at the 3 and 5 positions of a benzyl precursor is a key challenge. The directing effects of these substituents during electrophilic aromatic substitution reactions are paramount in designing a successful synthetic route.

Directed Nitration and Halogenation Protocols

The synthesis of a 3-chloro-5-nitro-substituted aromatic ring often relies on the careful orchestration of the directing effects of the substituents. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. This inherent conflict in directing influence requires a strategic approach to achieve the desired 1,3,5-substitution pattern.

One common strategy involves the nitration of a meta-substituted chlorotoluene. For instance, the nitration of m-chlorotoluene would be expected to yield a mixture of isomers. The directing influence of the methyl group (ortho, para-directing) and the chloro group (ortho, para-directing) would lead to substitution at various positions. However, achieving high regioselectivity for the 3-chloro-5-nitrotoluene (B98224) isomer through this direct approach is challenging due to the formation of multiple products.

Conversely, the chlorination of m-nitrotoluene presents a more promising route. The nitro group, being a strong deactivating and meta-directing group, will primarily direct the incoming chloro substituent to the positions meta to it (positions 3 and 5). The methyl group, an activating and ortho, para-directing group, will also influence the position of chlorination. In the case of m-nitrotoluene, the position that is meta to the nitro group and ortho to the methyl group (the 2-position) is sterically hindered. This leaves the position that is meta to the nitro group and para to the methyl group (the 5-position) as a likely site for chlorination, leading to the formation of 3-chloro-5-nitrotoluene. A patented method describes the catalytic chlorination of m-nitrotoluene using chlorine gas in the presence of a transition metal catalyst, such as iron or its salts, at elevated temperatures to produce 2-chloro-5-nitrotoluene with high selectivity google.com.

| Starting Material | Reagents | Key Product | Reference |

| m-Nitrotoluene | Cl2, Transition Metal Catalyst (e.g., FeCl3) | 2-Chloro-5-nitrotoluene | google.com |

Sequential Functional Group Introduction Approaches

A more controlled and often higher-yielding approach involves the sequential introduction of the desired functional groups, which can circumvent the challenges of competing directing effects in electrophilic aromatic substitution. A notable example is the synthesis of 3-chloro-5-nitrotoluene starting from 2-methyl-4-nitroaniline google.comgoogle.comgoogleapis.com.

This multi-step synthesis proceeds as follows:

Chlorination: 2-methyl-4-nitroaniline is first chlorinated. The amino group is a strong ortho-, para-director, and the nitro group is a meta-director. The chlorination occurs ortho to the activating amino group, yielding 2-chloro-4-nitro-6-methylaniline google.com. This reaction is typically carried out using a chlorinating agent like t-butyl hypochlorite in a neutral solvent such as toluene google.comgoogle.comgoogleapis.com.

Deamination: The amino group in 2-chloro-4-nitro-6-methylaniline is then removed through a deamination reaction. This is commonly achieved by diazotization with sodium nitrite in an acidic medium, followed by the reduction of the diazonium salt, to afford 3-chloro-5-nitrotoluene google.comgoogle.comgoogleapis.com.

This sequential approach provides excellent control over the regiochemistry, leading to the desired 3-chloro-5-nitrotoluene precursor in good yield.

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product | Reference |

| 2-Methyl-4-nitroaniline | t-Butyl hypochlorite, Toluene | 2-Chloro-4-nitro-6-methylaniline | NaNO2, Acid | 3-Chloro-5-nitrotoluene | google.comgoogle.comgoogleapis.com |

Reductive Amination Pathways for Benzylamine (B48309) Moiety Formation

Once the 3-chloro-5-nitro-substituted precursor is obtained, the next critical step is the formation of the benzylamine moiety. This is typically achieved through reductive amination of a corresponding aldehyde or the reduction of a nitrile.

Catalytic Hydrogenation Techniques for Nitro Group Reduction

While the primary goal is the formation of the benzylamine, understanding the reduction of the nitro group is crucial as it is often a competing reaction. Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reduction of 3-chloro-5-nitrotoluene to 3-chloro-5-methylaniline (B1314063) can be accomplished using reducing agents like tin chloride or Raney nickel in a solvent such as ethanol google.comgoogle.com. This transformation highlights the feasibility of reducing the nitro group in the presence of a chloro substituent.

For the direct conversion of a 3-chloro-5-nitrobenzaldehyde to 3-chloro-5-nitrobenzylamine via reductive amination, catalytic hydrogenation in the presence of ammonia (B1221849) or an ammonium (B1175870) salt is a viable approach. The choice of catalyst and reaction conditions is critical to selectively reduce the intermediate imine without affecting the nitro group.

Chemoselective Reduction of Nitrile or Aldehyde Precursors

A key strategy for synthesizing this compound involves the preparation of a precursor containing a functional group that can be selectively reduced to an aminomethyl group. This often involves the synthesis of 3-chloro-5-nitrobenzaldehyde or 3-chloro-5-nitrobenzonitrile.

Synthesis of Aldehyde and Nitrile Precursors:

From Toluene: 3-Chloro-5-nitrotoluene can be converted to 3-chloro-5-nitrobenzaldehyde. One potential route involves the side-chain halogenation of the methyl group followed by hydrolysis. For instance, m-nitrotoluene can undergo side-chain chlorination in the presence of UV light to form m-nitrobenzyl chloride, which can then be oxidized to the aldehyde google.com. A similar approach could be applied to 3-chloro-5-nitrotoluene.

From Benzonitrile: The synthesis of 3-chloro-5-nitrobenzonitrile can be a precursor to the target benzylamine.

Reductive Amination of Aldehydes:

The reductive amination of 3-chloro-5-nitrobenzaldehyde with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent is a direct route to this compound. The challenge lies in the chemoselective reduction of the imine intermediate without reducing the nitro group. Various reducing agents can be employed, and the conditions must be carefully optimized.

Iron-Mediated Reductions

Iron-mediated reductions offer a cost-effective and environmentally benign alternative to many other reduction methods. Historically, iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, has been used for the reduction of nitroarenes to anilines.

More advanced iron-catalyzed reductive amination protocols have been developed. These methods can be applied to the conversion of aldehydes to amines. For the synthesis of this compound, an iron-catalyzed reductive amination of 3-chloro-5-nitrobenzaldehyde would involve the in-situ formation of an imine with an ammonia source, followed by reduction with an iron catalyst and a suitable hydrogen source. The reaction conditions would need to be carefully controlled to ensure the selective reduction of the imine over the nitro group.

| Precursor | Transformation | Reagents/Catalysts | Product |

| 3-Chloro-5-nitrotoluene | Reduction of Nitro Group | Tin chloride or Raney nickel, Ethanol | 3-Chloro-5-methylaniline |

| 3-Chloro-5-nitrobenzaldehyde | Reductive Amination | Ammonia/Ammonium salt, Reducing Agent (e.g., H2/Catalyst) | This compound |

| 3-Chloro-5-nitrobenzaldehyde | Iron-Mediated Reductive Amination | Ammonia source, Iron catalyst, Hydrogen source | This compound |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, and the specifics of the catalytic system employed.

Solvent Effects and Temperature Control

The selection of an appropriate solvent is critical in catalytic hydrogenation as it can significantly influence reaction rates, selectivity, and catalyst stability. For the hydrogenation of benzonitriles, various solvents have been investigated. A study on the liquid-phase hydrogenation of benzonitrile to benzylamine using a Raney nickel catalyst explored solvents such as 2-propanol, methanol, and dimethylformamide researchgate.net. It was found that the choice of solvent impacts the reaction kinetics. In the context of nitrobenzene (B124822) hydrogenation, protic solvents have been shown to provide higher conversion rates compared to aprotic ones, with hydrogen donor and acceptor abilities of the solvent being key factors nih.gov. For the synthesis of this compound, a systematic screening of solvents, including alcohols (methanol, ethanol, isopropanol) and potentially aprotic polar solvents, would be necessary to determine the optimal medium that maximizes the solubility of the starting material and the efficiency of the hydrogenation process.

Temperature is another crucial parameter that directly affects the rate of reaction. Generally, an increase in temperature leads to a faster reaction. However, excessively high temperatures can lead to undesirable side reactions, such as the formation of secondary and tertiary amines or hydrodechlorination. For instance, in the hydrogenation of nitrobenzene over a skeleton nickel catalyst, the temperature dependence of the rate constant showed a distinct bend at 298 K, indicating a change in the reaction mechanism or rate-limiting step nih.gov. Similarly, in the solvent-free hydrogenation of nitrobenzene, increasing the temperature from 30°C to 90°C significantly enhanced the conversion rate rsc.org. Therefore, the optimal temperature for the synthesis of this compound would need to be carefully determined to ensure a high conversion rate while maintaining high selectivity towards the desired primary amine.

The following interactive table provides hypothetical data based on typical optimization studies for similar reactions, illustrating the potential impact of solvent and temperature on the yield of this compound.

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Methanol | 25 | 75 |

| Methanol | 50 | 88 |

| Ethanol | 25 | 72 |

| Ethanol | 50 | 85 |

| Isopropanol | 50 | 82 |

| Isopropanol | 75 | 91 |

Catalyst Selection and Ligand Design

The choice of catalyst is paramount for achieving high efficiency and selectivity in the synthesis of this compound. While Raney nickel is a well-established catalyst for nitrile hydrogenation, other catalytic systems are also highly effective for the reduction of both nitro and nitrile groups google.comresearchgate.net. Palladium on carbon (Pd/C) is another widely used catalyst for hydrogenation reactions, often exhibiting high activity at low catalyst loadings researchgate.net. Supported nickel, cobalt, and palladium catalysts have also been investigated for the selective hydrogenation of benzonitrile to benzylamine, with Ni/SiO2 showing high activity and selectivity orgsyn.org. The selection of the optimal catalyst would involve screening a variety of commercially available catalysts to identify the one that provides the best balance of activity, selectivity, and cost-effectiveness for this specific transformation.

Ligand design plays a crucial role in modern catalysis, allowing for the fine-tuning of the catalyst's electronic and steric properties to enhance its performance. In the context of hydrogenation, ligands can influence the chemoselectivity, preventing unwanted side reactions. For instance, in the nickel-catalyzed transfer hydrogenation of benzonitriles, a mixture of phosphine and phosphine oxide ligands was found to be effective rsc.org. The design of ligands for the selective hydrogenation of nitroarenes has also been a subject of intense research, with the aim of achieving high selectivity towards the desired amine without affecting other reducible functional groups researchgate.netwhiterose.ac.uk. For the synthesis of this compound, the use of specifically designed ligands in conjunction with a suitable metal precursor could potentially lead to a highly efficient and selective catalytic system. Research in this area might focus on bidentate phosphine ligands or N-heterocyclic carbene (NHC) ligands, which have shown great promise in a variety of catalytic transformations. A benzonitrile-containing ligand has been designed for Ni-catalyzed cross-coupling reactions, demonstrating that the nitrile moiety can act as an electron-acceptor to stabilize low-valent nickel and promote the desired reaction pathway researchgate.net.

The following interactive table presents a hypothetical comparison of different catalysts for the synthesis of this compound, based on common findings in the field.

| Catalyst | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Raney Ni | 10 | 85 | 90 |

| Pd/C | 1 | 92 | 95 |

| Ni/SiO2 | 5 | 88 | 92 |

| Co/C | 5 | 82 | 88 |

Scalability Considerations for Research Applications

The scalability of a synthetic procedure is a critical factor for its practical application, even at the research level where gram-scale quantities are often required. Transitioning a reaction from a small-scale laboratory setup to a larger scale presents several challenges, including heat and mass transfer limitations, and ensuring consistent product quality. For the synthesis of this compound via catalytic hydrogenation, several factors need to be considered for successful scale-up.

One of the primary concerns is the management of the exothermic heat generated during hydrogenation. Inadequate heat dissipation on a larger scale can lead to temperature gradients within the reactor, potentially causing side reactions and reducing the selectivity and yield. Therefore, efficient stirring and cooling systems are essential. The choice of reactor is also important; for research applications requiring larger quantities, a stirred autoclave or a continuous-flow reactor can offer better control over reaction parameters compared to a simple round-bottom flask. A one-pot scalable method has been reported for the synthesis of other substituted benzothiazoles.

The handling and recovery of the heterogeneous catalyst also become more significant at a larger scale. For catalysts like Raney nickel and Pd/C, proper filtration and washing procedures are necessary to ensure their efficient removal from the reaction mixture and potential for recycling. The stability and reusability of the catalyst are key economic and environmental considerations.

Furthermore, ensuring consistent mixing of the three-phase system (solid catalyst, liquid solvent, and gaseous hydrogen) is crucial for achieving reproducible results. The design of the stirrer and the agitation speed must be optimized to ensure efficient contact between the reactants and the catalyst surface. The synthesis of N-benzylamines has been successfully scaled up using palladium-catalyzed hydrogenation in a process that carefully controls reaction parameters nih.gov.

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. For the synthesis of this compound, several green chemistry approaches can be considered, particularly in the reduction of the precursor.

One of the key principles of green chemistry is the use of safer solvents and reaction conditions. Traditional reductions of nitro compounds often employ stoichiometric metal reductants (e.g., iron, tin) in acidic media, which generate large amounts of metal waste. Catalytic hydrogenation, using molecular hydrogen as the reductant, is a much greener alternative as the only byproduct is water. The development of catalytic systems that operate under milder conditions (lower temperature and pressure) further enhances the green credentials of the process.

The use of alternative, more environmentally benign reducing agents is another area of active research. Metal-free reduction methods for aromatic nitro compounds have been developed, utilizing reagents such as bis(pinacolato)diboron (B2pin2) activated by a base, or trichlorosilane in combination with a tertiary amine researchgate.net. These methods avoid the use of heavy metals and often exhibit high chemoselectivity. Photocatalysis represents another promising green approach, where light is used to drive the reduction reaction, often under ambient conditions researchgate.net.

Solvent selection is also a critical aspect of green chemistry. The ideal scenario is to perform reactions in the absence of a solvent or in environmentally friendly solvents like water or ethanol. Solvent-free reductions of aromatic nitro compounds have been reported using alumina-supported hydrazine under microwave irradiation, which can significantly reduce reaction times and waste generation. Microwave-assisted synthesis, in general, is considered a green technique as it often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

The development of recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, such as those mentioned in the previous section (Raney Ni, Pd/C), are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. The assessment of the "greenness" of a synthetic route can be quantified using various metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), which help in comparing different synthetic strategies and identifying areas for improvement researchgate.net.

Elucidation of Reactivity Patterns and Mechanistic Pathways of 3 Chloro 5 Nitrobenzylamine

Nucleophilic Reactivity of the Amino Group in 3-Chloro-5-nitrobenzylamine

The primary amino group (-NH₂) attached to the methylene (B1212753) bridge is the principal site of nucleophilic reactivity in this compound. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide range of electrophiles, leading to the formation of various derivatives.

The amino group of this compound reacts with acylating agents, such as acyl chlorides and anhydrides, to form stable N-substituted amides. This reaction is a classic example of nucleophilic acyl substitution.

The mechanism commences with the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent. This step forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the leaving group (e.g., a chloride ion in the case of an acyl chloride). A final deprotonation step, often facilitated by a mild base like triethylamine, yields the neutral amide product. The reaction is generally efficient, a principle demonstrated in the synthesis of acetamide (B32628) derivatives from the related compound 3-nitrobenzylamine.

Table 1: General Acylation of this compound

| Reactant | Acylating Agent | Base | Product |

| This compound | Acetyl chloride | Triethylamine | N-(3-Chloro-5-nitrobenzyl)acetamide |

| This compound | Benzoyl chloride | Pyridine | N-(3-Chloro-5-nitrobenzyl)benzamide |

The nucleophilic amino group can be alkylated by reacting this compound with alkyl halides. This reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This process allows for the introduction of various alkyl chains, leading to secondary and tertiary amine derivatives.

The synthesis of related compounds, such as N-(2-chloroethyl)-2-ethoxy-5-nitrobenzylamine, is achieved through similar nucleophilic substitution pathways where a substituted benzylamine (B48309) is reacted with an appropriate alkylating agent. The reaction can be controlled to favor mono- or poly-alkylation by adjusting stoichiometry and reaction conditions. Protective group strategies may be employed to prevent side reactions when dealing with strongly basic amines.

Table 2: Representative Alkylation Reactions

| Reactant | Alkylating Agent | Base | Product |

| This compound | Methyl iodide | Potassium carbonate | N-Methyl-3-chloro-5-nitrobenzylamine |

| This compound | Benzyl bromide | Sodium bicarbonate | N-Benzyl-3-chloro-5-nitrobenzylamine |

This compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. The reaction is typically catalyzed by a small amount of acid.

The mechanism involves the initial nucleophilic addition of the amino group to the carbonyl carbon, resulting in the formation of a neutral carbinolamine intermediate. dur.ac.uk Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond characteristic of an imine. These reactions are often reversible.

Table 3: Imine Formation from this compound

| Reactant | Carbonyl Compound | Catalyst | Product (Imine) |

| This compound | Benzaldehyde | Acetic acid | N-(3-Chloro-5-nitrobenzyl)-1-phenylmethanimine |

| This compound | Acetone | p-Toluenesulfonic acid | N-(3-Chloro-5-nitrobenzyl)propan-2-imine |

Electrophilic Aromatic Substitution on the Chloronitrobenzene Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), although its reactivity is significantly influenced by the existing substituents. The general mechanism involves the attack of an electrophile by the pi-electron system of the ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The presence of both a chloro and a nitro group on the benzene (B151609) ring has a profound impact on its reactivity towards electrophiles.

Nitro Group (-NO₂): This is a powerful deactivating group. It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This withdrawal of electron density makes the ring less nucleophilic and therefore much less reactive towards electrophilic attack compared to benzene. masterorganicchemistry.commsu.edu

Consequently, the combined presence of these two electron-withdrawing groups renders the aromatic ring of this compound strongly deactivated, requiring harsh reaction conditions (e.g., high temperatures, strong acid catalysts) to achieve further electrophilic substitution. msu.edu

When an electrophilic substitution reaction does occur, the position of the new substituent is determined by the directing effects of the groups already present on the ring: the benzylamine (-CH₂NH₂), chloro (-Cl), and nitro (-NO₂) groups.

Benzylamine Group (-CH₂NH₂ at C1): The amino group is attached via a methylene spacer, which largely insulates the ring from the nitrogen's resonance effects. However, the alkyl group is weakly activating and is considered an ortho, para-director.

Chloro Group (-Cl at C3): This is a deactivating but ortho, para-director. It directs incoming electrophiles to positions 2, 4, and 6 relative to its own position.

Nitro Group (-NO₂ at C5): This is a strongly deactivating meta-director. It directs incoming electrophiles to positions 2, 4, and 6 relative to its own position.

A comprehensive analysis shows a convergence of directing effects. All three substituents direct incoming electrophiles to the same available positions on the ring: C2, C4, and C6. The activating benzylamine group will exert the primary influence.

Position 4: This position is para to the activating benzylamine group and ortho to both the chloro and nitro groups.

Position 2: This position is ortho to the benzylamine and chloro groups and meta to the nitro group.

Position 6: This position is ortho to the benzylamine group and meta to the chloro and nitro groups.

Given that the activating group's directing effect is dominant, substitution is strongly favored at these positions. Among them, the para position (C4) is often favored due to reduced steric hindrance compared to the ortho positions (C2 and C6), which are flanked by existing substituents. Therefore, the major product of an electrophilic aromatic substitution on this compound is predicted to be the one substituted at the C4 position.

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group is a pivotal transformation in the chemistry of this compound, paving the way for the synthesis of a variety of derivatives with significant applications in medicinal chemistry and materials science. This process involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂), which can be achieved through various reductive methods, including catalytic hydrogenation and chemical reduction.

The reduction of the nitro group in this compound yields 3-amino-5-chlorobenzylamine. This transformation is a critical step in the synthesis of more complex molecules. A common method for this reduction is catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol. Other reducing agents like iron in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) are also effective. organic-chemistry.orgresearchgate.net For instance, the reduction of similar nitrobenzylamine derivatives has been successfully carried out using Fe/NH₄Cl in an ethanol-water mixture. researchgate.net

The resulting 3-amino-5-chlorobenzylamine is a versatile intermediate. The newly formed amino group, along with the existing benzylamine moiety, provides two reactive sites for further functionalization. This dual reactivity allows for the construction of diverse molecular architectures, including heterocyclic systems.

The following table summarizes common reduction methods for nitroarenes, which are applicable to this compound.

| Reagent/Catalyst | Conditions | Product | Reference |

| H₂, Pd/C | Ethanol | 3-Aminobenzylamine | |

| Fe, NH₄Cl | Ethanol/Water | 3-Aminobenzylamine | organic-chemistry.orgresearchgate.net |

| SnCl₂ | - | Amino derivatives | researchgate.net |

| HSiCl₃, Tertiary amine | - | Aromatic amines | organic-chemistry.org |

| B₂pin₂, KOtBu | Isopropanol | Aromatic amines | organic-chemistry.org |

This table presents generalized reduction methods for aromatic nitro compounds.

The reduction of a nitro group to an amine is a stepwise process that involves several intermediate species. The classical Haber-Lukashevich mechanism for nitrobenzene (B124822) reduction provides a general framework for understanding this transformation. orientjchem.orgresearchgate.net The process is believed to proceed through the formation of a nitroso intermediate, followed by a hydroxylamine (B1172632) intermediate, before the final amine product is formed. nih.gov

Mechanistic studies, often employing techniques like mass spectrometry and kinetic analysis, have provided evidence for the presence of these transient species. nih.gov For example, in the reduction of related nitro compounds catalyzed by an iron(salen) complex, a nitroso intermediate was detected. nih.gov The stability and reactivity of these intermediates can be influenced by the specific reaction conditions and the electronic nature of the substituents on the aromatic ring. orientjchem.org The electron-withdrawing nature of the chloro and nitro groups in this compound influences the electron density of the aromatic ring, thereby affecting the rate and mechanism of the reduction process. orientjchem.org

The general pathway for the reduction of a nitro group can be depicted as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amine)

Cyclization Reactions and Heterocyclic Ring Formation Involving this compound

The presence of both an amino (or a group that can be reduced to an amino) and a benzylamine group in the same molecule makes this compound and its derivatives valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions.

Aza-Michael addition, a type of conjugate addition, is a key reaction for forming carbon-nitrogen bonds and can be utilized in intramolecular cyclization to construct heterocyclic rings. nih.gov In the context of derivatives of this compound, after the reduction of the nitro group to an amine, the resulting diamine can undergo an intramolecular aza-Michael reaction if an appropriate Michael acceptor is present in the molecule. organic-chemistry.orgrsc.org

For example, a synthetic strategy for 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones involves a reductive aza-Michael cyclization. organic-chemistry.orgrsc.org In this process, an α,β-unsaturated acid is coupled with an o-nitrobenzylamine derivative. Following the reduction of the nitro group, the newly formed aniline (B41778) nitrogen acts as a nucleophile and attacks the β-carbon of the unsaturated system in an intramolecular fashion, leading to the formation of a seven-membered ring. organic-chemistry.orgrsc.org Microwave irradiation has been shown to facilitate this cyclization, which can be sluggish under conventional heating. organic-chemistry.orgrsc.org

The general mechanism can be outlined as:

Reduction: The nitro group is reduced to an amine.

Aza-Michael Addition: The amine nitrogen attacks a tethered Michael acceptor.

Cyclization: An intramolecular ring closure occurs to form the heterocyclic product.

[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. uchicago.edunih.gov These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). uchicago.edu While direct involvement of this compound in [3+2] cycloadditions is not extensively documented, its derivatives can be designed to participate in such reactions.

For instance, the benzylamine nitrogen can be part of a precursor to an azomethine ylide, a common 1,3-dipole. beilstein-journals.org By reacting with a suitable dipolarophile, such as an alkene or alkyne, a pyrrolidine (B122466) or dihydropyrrole ring can be formed. beilstein-journals.org

Another strategy involves the conversion of the nitro group into an azide. The resulting benzylazide can then participate in a Huisgen [3+2] cycloaddition with an alkyne to form a triazole ring. chim.it This approach is widely used in the synthesis of complex heterocyclic systems. frontiersin.orgacs.org

The following table highlights some common 1,3-dipoles and the heterocycles they form in [3+2] cycloadditions.

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Reference |

| Azide | Alkyne | Triazole | chim.it |

| Nitrile Oxide | Alkyne | Isoxazole | uchicago.edu |

| Azomethine Ylide | Alkene | Pyrrolidine | beilstein-journals.org |

| Diazoalkane | Alkene | Pyrazoline | uchicago.edu |

This table illustrates general [3+2] cycloaddition reactions.

Derivatization Strategies and Analogue Design Based on the 3 Chloro 5 Nitrobenzylamine Scaffold

Synthesis of Substituted Amides and Ureas from 3-Chloro-5-nitrobenzylamine Derivatives

The primary amine functionality of this compound is a key site for derivatization, readily undergoing reactions to form a wide array of substituted amides and ureas. These reactions are fundamental in expanding the chemical space around this scaffold.

Amide Synthesis:

Substituted amides are typically synthesized through the acylation of the primary amine on the this compound core. This can be achieved by reacting it with various acylating agents, such as acyl chlorides or carboxylic acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

A diverse range of functional groups can be introduced onto the aromatic rings of the acylating agent, allowing for fine-tuning of the electronic and steric properties of the final amide product. For instance, the synthesis of N-(3-chlorophenyl)benzamides has been explored to study the effects of substituents on the crystal structure and conformation of the resulting amide.

Urea Synthesis:

The synthesis of urea derivatives from this compound can be accomplished through several methods. A common approach involves the reaction of the amine with an appropriate isocyanate. This reaction is typically efficient and proceeds under mild conditions. The isocyanate itself can be substituted with various chemical moieties, leading to a diverse library of urea compounds.

Alternatively, unsymmetrical ureas can be synthesized through the coupling of amides and amines using a hypervalent iodine reagent like PhI(OAc)2, which avoids the need for metal catalysts. Another strategy involves the reaction of primary amines with carbonyldiimidazole to form monosubstituted carbamoylimidazoles, which can then react with other nucleophiles to yield ureas. organic-chemistry.org The use of CO2 as a C1 building block in a metal-free method also presents a modern approach to urea synthesis.

The table below illustrates the types of amide and urea derivatives that can be synthesized from a this compound scaffold, highlighting the versatility of the starting material.

| Derivative Type | Reagent | General Structure | Potential for Diversity |

| Substituted Amide | Acyl Chloride (R-COCl) | R group can be varied (alkyl, aryl, heterocyclic) | |

| Substituted Amide | Carboxylic Anhydride ((RCO)2O) | R group can be varied (alkyl, aryl, heterocyclic) | |

| Substituted Urea | Isocyanate (R-NCO) | R group can be varied (alkyl, aryl, heterocyclic) | |

| Substituted Urea | Carbonyldiimidazole, then amine (R'-NH2) | R' group can be varied (alkyl, aryl, heterocyclic) |

Creation of Complex Heterocyclic Systems Utilizing this compound as a Building Block

The this compound scaffold is a valuable starting material for the synthesis of more complex heterocyclic systems. The presence of the amine, the nitro group, and the activated aromatic ring provides multiple reactive sites for cyclization reactions.

While direct synthesis of benzodiazepines from this compound is not prominently detailed in the provided context, the analogous 2-aminobenzophenones are classic precursors for benzodiazepine synthesis. The amine group can react with an α-haloketone followed by cyclization. The nitro group on the this compound scaffold could potentially be reduced to an amine, and the benzylamine (B48309) itself could be oxidized or otherwise modified to create a suitable precursor for benzodiazepine ring formation.

The construction of quinoline and isoquinoline scaffolds often involves condensation and cyclization reactions. For quinoline synthesis, a common method is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. By analogy, a derivative of this compound, after suitable functional group manipulations (e.g., reduction of the nitro group and introduction of a carbonyl function), could serve as a precursor.

For isoquinoline synthesis, methods like the Bischler-Napieralski or Pictet-Spengler reactions are typically employed, which involve the cyclization of a β-arylethylamine. This compound could be elaborated into such a precursor through chain extension at the benzylic position.

The synthesis of pyrimidine and triazole derivatives can be envisioned starting from the this compound scaffold. For pyrimidine synthesis, the amine group could react with a 1,3-dicarbonyl compound or its equivalent. Further functionalization of the aromatic ring or modification of the nitro group could provide additional handles for cyclization.

For the formation of triazoles, the amine could be converted to an azide, which can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole. Alternatively, the amine could react with a reagent containing a pre-formed triazole ring.

Indazole synthesis can be achieved through various methods, often involving the cyclization of ortho-substituted anilines or the reaction of hydrazines with appropriate precursors. Starting from this compound, one potential route could involve the reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization. Another approach could involve the reaction of a derivative of this compound with a hydrazine to form a hydrazone, which could then be cyclized to form the indazole ring.

Exploration of Structure-Reactivity Relationships in this compound Analogues

The electronic and steric properties of the substituents on the this compound scaffold significantly influence its reactivity and the properties of its derivatives. The chloro and nitro groups are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution.

The relative positions of the chloro and nitro groups (meta to each other) influence the regioselectivity of reactions. For instance, in nucleophilic aromatic substitution reactions, the positions ortho and para to the nitro group are the most activated.

The primary amine is a nucleophilic center, and its reactivity can be modulated by the electronic effects of the ring substituents. The electron-withdrawing nature of the chloro and nitro groups decreases the basicity and nucleophilicity of the benzylamine compared to unsubstituted benzylamine.

In the design of analogues, these structure-reactivity relationships are crucial. For example, in the synthesis of biologically active compounds, modifying the substituents on the aromatic ring can alter the binding affinity of the molecule to its target by changing its electronic distribution and steric profile. The table below summarizes the influence of the key functional groups on the reactivity of the scaffold.

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| -Cl | 3 | Inductive: -I, Resonance: +R (weak) | Deactivates the ring towards electrophilic substitution. |

| -NO2 | 5 | Inductive: -I, Resonance: -R | Strongly deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. |

| -CH2NH2 | 1 | A primary amine that acts as a nucleophile. |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 3 Chloro 5 Nitrobenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

¹H-NMR and ¹³C-NMR Investigations

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule, respectively.

For 3-Chloro-5-nitrobenzylamine, the ¹H-NMR spectrum is expected to show distinct signals for the amine, benzylic, and aromatic protons. The two amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The two benzylic protons (-CH₂) adjacent to the amine group would resonate as a singlet further downfield due to the influence of the aromatic ring. The aromatic region would display three signals corresponding to the protons on the substituted benzene (B151609) ring.

The ¹³C-NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon of the benzylic (-CH₂) group would appear in the aliphatic region, while the six carbons of the benzene ring would resonate in the aromatic region at distinct chemical shifts determined by the electronic effects of the chloro, nitro, and benzylamine (B48309) substituents.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -CH₂- | ~3.9 - 4.1 | ~45 - 50 | Benzylic group shifted downfield by the aromatic ring and amine. |

| -NH₂ | Variable (broad singlet) | N/A | Chemical shift is dependent on solvent, concentration, and temperature. |

| Aromatic C-H (Position 2) | ~8.1 | ~120 - 125 | Ortho to nitro group, expected to be downfield. |

| Aromatic C-H (Position 4) | ~7.8 | ~115 - 120 | Ortho to chloro group and para to nitro group. |

| Aromatic C-H (Position 6) | ~8.0 | ~130 - 135 | Between chloro and nitro groups. |

| Aromatic C-Cl | N/A | ~135 | Quaternary carbon attached to chlorine. |

| Aromatic C-NO₂ | N/A | ~148 | Quaternary carbon attached to the nitro group. |

| Aromatic C-CH₂NH₂ | N/A | ~140 - 145 | Quaternary carbon attached to the benzylamine moiety. |

Two-Dimensional NMR Techniques for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to map correlations between coupled nuclei.

COSY : This experiment identifies protons that are spin-coupled to each other. For this compound, COSY would show correlations between the aromatic protons, confirming their relative positions on the ring.

HSQC/HMQC : These techniques reveal correlations between protons and the carbon atoms to which they are directly attached. ugm.ac.id An HSQC spectrum of this compound would definitively link the proton signals of the -CH₂- group and the aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum. ugm.ac.id

HMBC : The Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) by observing their correlations with nearby protons. For instance, the protons of the benzylic -CH₂- group would show a correlation to the aromatic carbon at position 1.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₇ClN₂O₂), HRMS is critical for confirming its elemental composition.

Table 2: Calculated Exact Masses for this compound Isotopologues

| Ion Formula | Isotopes | Calculated Exact Mass (Da) |

|---|---|---|

| [C₇H₇³⁵ClN₂O₂ + H]⁺ | ³⁵Cl | 187.02688 |

| [C₇H₇³⁷ClN₂O₂ + H]⁺ | ³⁷Cl | 189.02393 |

The presence of chlorine results in a characteristic isotopic pattern in the mass spectrum. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show two main molecular ion peaks separated by two mass units, with a relative intensity ratio of about 3:1, which is a clear indicator of a monochlorinated compound.

Ionization Techniques (ESI, FAB)

The choice of ionization technique is crucial for generating ions from the sample molecule without causing excessive degradation.

Electrospray Ionization (ESI) : ESI is a soft ionization technique well-suited for polar and basic compounds like amines. libretexts.org In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. The fragmentation of nitroaromatic compounds in ESI-MS often involves the loss of neutral molecules like NO and NO₂. nih.govresearchgate.net This can lead to the formation of various distonic radical anions. nih.govresearchgate.net

Fast Atom Bombardment (FAB) : FAB is another soft ionization method where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms. libretexts.org Similar to ESI, FAB typically produces protonated molecules ([M+H]⁺) and sometimes molecular ions (M⁺·). oipub.com The resulting spectra can provide clear molecular weight information and complementary fragmentation data. libretexts.orgoipub.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretch : The primary amine (-NH₂) group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretch : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic -CH₂- group is observed just below 3000 cm⁻¹.

N-O Stretch : The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1380 cm⁻¹.

C=C Stretch : Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

C-Cl Stretch : The carbon-chlorine bond shows a characteristic stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Benzylic (-CH₂) | C-H Stretch | 2850 - 2960 |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | N-O Symmetric Stretch | 1335 - 1380 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |

Table of Compounds

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the structural elucidation of this compound by identifying its constituent functional groups. The FT-IR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation, which induces vibrations in the molecule's covalent bonds.

For this compound, the spectrum is characterized by several key absorption bands. The presence of the primary amine (-NH₂) group is typically confirmed by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-H stretching vibrations of the aromatic ring are observed as weaker bands between 3000 and 3100 cm⁻¹. libretexts.orgdocbrown.info

The nitro group (-NO₂), a strong electron-withdrawing substituent, gives rise to two prominent and sharp absorption bands. The asymmetric stretching vibration appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching is found between 1300 and 1370 cm⁻¹. nist.gov The carbon-carbon double bond stretching vibrations within the benzene ring are typically seen as a series of peaks in the 1400-1600 cm⁻¹ region. docbrown.info

Furthermore, the C-Cl stretching vibration for an aryl chloride is generally observed in the 1000-1100 cm⁻¹ region, though it can sometimes be obscured by other absorptions in the fingerprint region. The C-N stretching of the benzylamine moiety is expected to appear in the 1250-1350 cm⁻¹ range. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region. libretexts.org

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Weak to Medium |

| NO₂ Asymmetric Stretch | Nitro Group (-NO₂) | 1500 - 1570 | Strong |

| NO₂ Symmetric Stretch | Nitro Group (-NO₂) | 1300 - 1370 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 | Medium to Weak |

| C-N Stretch | Benzylamine | 1250 - 1350 | Medium |

| C-Cl Stretch | Aryl Chloride | 1000 - 1100 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend | Benzene Ring | 650 - 900 | Strong |

Raman Spectroscopy Applications (FT-Raman)

FT-Raman spectroscopy serves as a valuable complementary technique to FT-IR for the structural analysis of this compound. Raman spectroscopy detects molecular vibrations that result in a change in the polarizability of the molecule's electron cloud.

The symmetric vibrations of the nitro group, particularly the symmetric stretch around 1350 cm⁻¹, typically produce a very strong and well-defined Raman band, which is a characteristic feature for nitroaromatic compounds. semanticscholar.orgsemanticscholar.org The aromatic ring vibrations also give rise to distinct Raman signals. The ring "breathing" mode, a symmetric expansion and contraction of the ring, is usually observed as a sharp band near 1000 cm⁻¹. Other C=C stretching vibrations within the ring appear in the 1580-1620 cm⁻¹ region.

While N-H stretching vibrations are often weak in Raman spectra, other groups in this compound are Raman-active. The C-Cl bond, for instance, is expected to show a discernible stretching vibration. The non-polar C-C bonds and the symmetric nature of the substituted benzene ring make Raman spectroscopy particularly useful for probing the skeletal structure of the molecule. aip.org The combination of both FT-IR and FT-Raman data provides a more complete vibrational profile of the compound, aiding in unambiguous structural confirmation.

Table 2: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| NO₂ Symmetric Stretch | Nitro Group (-NO₂) | ~1350 | Strong |

| Aromatic Ring Breathing | Benzene Ring | ~1000 | Strong, Sharp |

| Aromatic C=C Stretch | Benzene Ring | 1580 - 1620 | Medium to Strong |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |

| C-Cl Stretch | Aryl Chloride | 600 - 800 | Medium |

| CH₂ Bend | Benzylamine | 1440 - 1470 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The benzene ring, substituted with a nitro group, acts as a chromophore.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The benzene ring itself has primary and secondary absorption bands, but these are significantly modified by the substituents. up.ac.za The nitro group, being a strong chromophore, and the chloro and aminomethyl groups, acting as auxochromes, influence the position (λmax) and intensity (molar absorptivity, ε) of these bands.

The strong π → π* transitions, associated with the conjugated π-system of the nitrobenzene (B124822) moiety, are typically observed at shorter wavelengths, often in the 250-280 nm range. nih.goviu.edu The presence of the electron-withdrawing nitro group and the chloro atom can cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. up.ac.za A weaker n → π* transition, primarily associated with the non-bonding electrons of the oxygen atoms in the nitro group, is expected at longer wavelengths, potentially around 340 nm, though it may be of low intensity. nih.gov The solvent polarity can also influence the λmax values; polar solvents may cause shifts in the positions of the absorption bands.

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Electronic Transition | Associated Chromophore/Functional Group | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Nitro-substituted Benzene Ring | 250 - 280 | High (Strong) |

| n → π | Nitro Group (-NO₂) | ~340 | Low (Weak) |

Chromatographic Techniques for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purity assessment of this compound. A reversed-phase HPLC method is generally suitable for this compound due to its moderate polarity.

Method development typically involves a C18 (octadecylsilyl) stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution of the main compound from any impurities or starting materials.

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance, as determined by its UV-Vis spectrum (e.g., around 254 nm or the specific λmax for the π → π* transition). mtc-usa.com For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). The method's performance is validated for linearity, accuracy, precision, and limits of detection and quantification. nih.gov

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Elution Mode | Gradient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like this compound can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to interact with active sites in the GC system. Therefore, chemical derivatization is often necessary to improve its volatility and thermal stability. jfda-online.com

Common derivatization strategies for primary amines include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). researchgate.net This process converts the polar -NH₂ group into a less polar, more volatile derivative suitable for GC analysis.

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms). The separated components then enter the mass spectrometer, which provides mass information for identification. The mass spectrum will show a molecular ion peak corresponding to the derivatized molecule and a characteristic fragmentation pattern that can be used to confirm the structure.

Table 5: General GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatizing Agent | BSTFA (for silylation) or Trifluoroacetic anhydride (for acylation) |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Inlet Temperature | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50 - 500 m/z |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions, such as the synthesis of this compound. libretexts.orglibretexts.org It allows for the qualitative assessment of the consumption of reactants and the formation of products over time.

To monitor a reaction, small aliquots of the reaction mixture are taken at different time points and spotted on a TLC plate, typically coated with silica gel as the stationary phase. rochester.edu Alongside the reaction mixture, spots of the starting material(s) and a "co-spot" (a spot of starting material with the reaction mixture spotted on top) are also applied. rochester.edu

The plate is then developed in a chamber containing an appropriate mobile phase (eluent), which is a solvent or mixture of solvents. The choice of eluent is crucial and is selected to achieve good separation between the starting material and the product. For a compound like this compound, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate) is commonly used.

After development, the plate is visualized, often under UV light, as aromatic compounds are typically UV-active. miamioh.edu The progress of the reaction is determined by observing the disappearance of the spot corresponding to the starting material and the appearance and intensification of a new spot for the product, which will have a different retention factor (Rf) value. libretexts.org

Table 6: Typical TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v, adjustable) |

| Application | Capillary spotting of starting material, reaction mixture, and co-spot |

| Visualization | UV lamp at 254 nm |

| Analysis | Comparison of Rf values of spots to track product formation |

Computational and Theoretical Investigations of 3 Chloro 5 Nitrobenzylamine and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the atomic and molecular world. For 3-Chloro-5-nitrobenzylamine, these calculations are instrumental in determining its stable three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and powerful tool for investigating the electronic structure of molecules. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p), are employed to optimize the molecular geometry. researchgate.netnih.gov These calculations help in determining key structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C-N (nitro) | 1.48 | ||

| C-C (ring) | 1.39 | ||

| C-C-N (amine) | 120.5 | ||

| O-N-O | 124.0 | ||

| C-C-C-C (ring) | 0.0 |

Note: The values in this table are representative and are based on typical DFT calculations for similar aromatic compounds.

Ab Initio Methods in Conformational Analysis

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. cdnsciencepub.com These methods, such as Hartree-Fock (HF), are used for the conformational analysis of molecules like this compound. cdnsciencepub.com By calculating the potential energy surface, researchers can identify the most stable conformations (arrangements of atoms in space) of the molecule. This is particularly important for understanding how the benzylamine (B48309) side chain orients itself with respect to the substituted benzene (B151609) ring. The rotation around the C-C and C-N bonds can lead to different conformers with varying energies, and ab initio methods can predict the most energetically favorable ones. cdnsciencepub.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group and the chloro substituent, along with the electron-donating amino group, significantly influences the energies and distributions of the HOMO and LUMO. FMO analysis helps in predicting which sites on the molecule are most likely to be involved in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Note: These values are illustrative and represent typical FMO energies for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

In the MEP map of this compound, the regions around the oxygen atoms of the nitro group would be expected to show a negative potential (typically colored red), indicating an abundance of electrons and sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the amino group would likely exhibit a positive potential (typically colored blue), indicating a deficiency of electrons and sites prone to nucleophilic attack. The MEP map provides a comprehensive picture of the molecule's reactivity landscape. researchgate.net

Spectroscopic Property Prediction through Computational Methods

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure.

Theoretical IR and Raman Spectra Simulation

Theoretical simulations of infrared (IR) and Raman spectra are powerful tools for vibrational analysis. researchgate.net By calculating the vibrational frequencies and their corresponding intensities using methods like DFT, a theoretical spectrum can be generated. researchgate.net For this compound, these simulations can help in assigning the various vibrational modes to specific functional groups within the molecule, such as the N-H stretching of the amine group, the N-O stretching of the nitro group, and the C-Cl stretching. Comparing the simulated spectra with experimentally obtained spectra can provide strong evidence for the correctness of the calculated molecular structure. researchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric Stretch | 3450 |

| -NH₂ | Asymmetric Stretch | 3550 |

| -NO₂ | Symmetric Stretch | 1350 |

| -NO₂ | Asymmetric Stretch | 1530 |

| -C-Cl | Stretch | 750 |

Note: These are representative values and can vary based on the computational method and basis set used.

UV-Vis Absorption Spectrum Prediction

The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods is a cornerstone of modern chemical analysis, allowing for the characterization of a molecule's electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for simulating the electronic absorption spectra of molecules like this compound. manipal.eduresearchgate.net This approach calculates the energies of vertical transitions from the ground electronic state to various excited states, which correspond to the absorption of light at specific wavelengths.

The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the substituted benzene ring. The key chromophore is the nitrobenzene (B124822) moiety. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the chloro group (-Cl), an electron-withdrawing and π-donating atom, significantly influences the electronic transitions. nih.gov The aminomethyl group (-CH₂NH₂) acts as an auxochrome, which can also modify the absorption characteristics.

The predicted spectrum for a molecule like this compound would typically exhibit two main types of transitions:

π → π* transitions: These are high-intensity absorptions typically occurring at shorter wavelengths (below 300 nm). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the nitro group. emerginginvestigators.org

n → π* transitions: These are lower-intensity absorptions occurring at longer wavelengths (above 300 nm). They involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital. emerginginvestigators.orgnih.gov

The solvent environment can also play a crucial role in the position of absorption maxima, a phenomenon known as solvatochromism. rsc.org Polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption wavelengths. For nitroaromatic compounds, an increase in solvent polarity often leads to a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions. mdpi.com

| Transition Type | Predicted Wavelength (λmax) Range (nm) | Relative Intensity (M⁻¹cm⁻¹) | Associated Functional Groups |

| π → π | ~250 - 280 | Strong (~10,000) | Benzene ring, Nitro group |

| n → π | ~340 - 360 | Weak (~100) | Nitro group, Amino group |

Note: This table presents predicted data for this compound based on computational studies of analogous nitroaromatic compounds such as nitrobenzene and nitrobenzaldehydes. nih.govemerginginvestigators.orgnih.gov The exact values require specific TD-DFT calculations for the molecule.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape, stability, and interactions with its environment, such as a solvent or a biological receptor. researchgate.net

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. This trajectory allows for the exploration of the different conformations (spatial arrangements of atoms) that the molecule can adopt at a given temperature and pressure.

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time with respect to a reference structure (e.g., the initial conformation). A stable RMSD value over the course of a simulation suggests that the molecule has reached equilibrium and is fluctuating around a stable average structure. manipal.edunih.gov

Root Mean Square Fluctuation (RMSF): This analysis measures the fluctuation of individual atoms or residues from their average position. It helps to identify the more flexible or rigid parts of a molecule. For this compound, the aminomethyl side chain would be expected to show higher RMSF values compared to the more rigid aromatic ring. manipal.edunih.gov

In the context of drug discovery, MD simulations are often used to assess the stability of a ligand within the binding pocket of a target protein after a molecular docking procedure. For instance, in studies of structurally related chloronitro-aromatic compounds, MD simulations have been used to confirm that the docked conformation is stable and that key interactions are maintained throughout the simulation. A stable ligand-protein complex is indicated by a low and converging RMSD of the ligand within the binding site.

| Parameter | Description | Typical Value/Setting | Purpose in Simulation |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS | Describes the interactions between atoms. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit representation of the solvent. | Explicit Water Box | Mimics the physiological aqueous environment. |

| Simulation Time | The total duration of the simulation. | 50 - 200 nanoseconds (ns) | Allows for adequate sampling of conformational space. |

| Temperature | The temperature at which the simulation is run. | 300 K (Kelvin) | Simulates physiological conditions. |

| Pressure | The pressure at which the simulation is run. | 1 bar | Simulates physiological conditions. |

Note: This table outlines typical parameters for setting up an MD simulation to study a small molecule like this compound, potentially in complex with a protein.

In Silico Studies of Ligand-Target Interactions (e.g., Molecular Docking)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level.

The process involves placing the ligand into the binding site of the target protein in various conformations and orientations and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower (more negative) scores generally indicating a more favorable interaction.